molecular formula C10H11NO3 B1661048 4-[Ethoxy(imino)methyl]benzoic acid CAS No. 874523-99-6

4-[Ethoxy(imino)methyl]benzoic acid

Cat. No.: B1661048
CAS No.: 874523-99-6
M. Wt: 193.20
InChI Key: NGZPQDCDEMPTEZ-UHFFFAOYSA-N
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Description

4-[Ethoxy(imino)methyl]benzoic acid is a benzoic acid derivative featuring an ethoxy-substituted iminomethyl group at the para position. This Schiff base-like structure (imino group = C=N) is stabilized by conjugation with the aromatic ring, conferring unique electronic and steric properties. The ethoxy group (–OCH₂CH₃) enhances solubility in organic solvents compared to hydroxyl or methyl substituents, while the iminomethyl moiety may participate in hydrogen bonding or coordination chemistry, making it relevant for catalysis or bioactivity studies .

Properties

CAS No.

874523-99-6

Molecular Formula

C10H11NO3

Molecular Weight

193.20

IUPAC Name

4-(C-ethoxycarbonimidoyl)benzoic acid

InChI

InChI=1S/C10H11NO3/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,11H,2H2,1H3,(H,12,13)

InChI Key

NGZPQDCDEMPTEZ-UHFFFAOYSA-N

SMILES

CCOC(=N)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted benzoic acids, many of which exhibit structural or functional similarities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogues

Compound Name Key Substituents Molecular Weight Key Properties/Applications References
4-[Ethoxy(imino)methyl]benzoic acid –C(=N–OCH₂CH₃) at C4, –COOH at C1 207.21 (calc.) Potential ligand for metal coordination; antimicrobial/antiviral applications (theoretical)
4-[(E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid –C(=N–triazole–S–) at C4, –OCH₃ at phenyl 354.38 Enhanced bioactivity due to triazole-thiol group; antimicrobial/antitumor potential
4-(Methoxymethyl)benzoic acid –CH₂OCH₃ at C4, –COOH at C1 180.17 Improved lipophilicity; used in drug intermediates
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid –OCH₂–coumarin at C4, –COOH at C1 324.31 Fluorescent properties; potential probe for enzyme studies
4-[(4-Ethylphenoxy)methyl]benzoic acid –OCH₂–(4-ethylphenyl) at C4, –COOH at C1 256.30 High thermal stability; material science applications
2-hydroxy-5-(((4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl benzoic acid –C(=N–sulfamoyl–pyrimidine) at C5, –OH at C2 429.41 Quantum mechanical studies; molecular docking (e.g., enzyme inhibition)

Key Findings:

Electronic Effects: The ethoxy-iminomethyl group in the target compound introduces stronger electron-withdrawing effects compared to alkoxy (e.g., –OCH₃ in ) or alkyl (e.g., –CH₂OCH₃ in ) substituents, influencing reactivity in nucleophilic substitution or coordination chemistry . Triazole-containing analogues (e.g., ) exhibit higher polarity due to sulfur and nitrogen atoms, enhancing interactions with biological targets.

Biological Activity: Compounds with triazole-thiol groups (e.g., ) show superior antimicrobial activity compared to simple alkoxy derivatives, likely due to thiol-mediated redox interactions. The target compound’s iminomethyl group may mimic natural substrates in enzymatic pathways, as seen in Schiff bases like , which inhibit HIV-1 integrase via chelation of Mg²⁺ ions .

Material Science Applications: Ethylphenoxy derivatives (e.g., ) are favored in polymer synthesis due to their stability under thermal stress, whereas coumarin-linked analogues (e.g., ) are used in photodynamic therapy or sensors.

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